TH588

MTH1 NUDT1 Enzymatic Assay

Researchers requiring a validated MTH1 inhibitor with confirmed in vivo efficacy face limited options with documented selectivity. TH588 directly addresses this gap as a first-in-class MTH1/NUDT1 inhibitor. • Potent MTH1 inhibition (IC50 5 nM) with >1,000-fold selectivity over related nudix hydrolases • Validated in vivo anti-tumor activity in SW480, MCF7, and BRAF V600E xenograft models at 30 mg/kg s.c. • Dual mechanism: MTH1 inhibition plus microtubule destabilization via β-tubulin binding Supplied with rigorous analytical characterization. Consistent batch-to-batch quality for reproducible preclinical studies.

Molecular Formula C13H12Cl2N4
Molecular Weight 295.16 g/mol
CAS No. 1609960-31-7
Cat. No. B611330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH588
CAS1609960-31-7
SynonymsTH588;  TH-588;  TH 588.
Molecular FormulaC13H12Cl2N4
Molecular Weight295.16 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
InChIInChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19)
InChIKeyPNMYJIOQIAEYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TH588 MTH1 Inhibitor Overview


TH588 is a first-in-class small-molecule inhibitor of the human MutT homolog 1 (MTH1), also designated NUDT1, a member of the nudix hydrolase family that sanitizes oxidized nucleotide triphosphate pools [1]. This compound exhibits potent and selective engagement of MTH1 with a reported IC50 value of 5 nM in biochemical assays . TH588 has demonstrated in vivo anti-tumor activity in multiple xenograft models, including SW480 colorectal and MCF7 breast tumors, at a subcutaneous dose of 30 mg/kg . As a well-characterized chemical probe, TH588 is widely utilized in preclinical investigations of oxidative stress, DNA damage repair, and mitotic spindle regulation in cancer biology.

Why TH588 Cannot Be Substituted


Substituting TH588 with other MTH1 inhibitors or structurally related analogs such as TH287 or TH650 is not scientifically defensible due to documented differences in biochemical potency, metabolic stability, and off-target activity profiles. While TH287 demonstrates a more potent MTH1 IC50 (0.8 nM) compared to TH588 (5.0 nM) [1], TH588 was specifically developed to improve metabolic stability over TH287 [2]. More critically, the bulkier cyclopropyl substituent in TH588 confers a distinct binding mode that induces a semi-closed state of the MTH1 active site, as opposed to the closed state induced by the methyl-substituted TH287 [1]. Furthermore, TH588 exhibits a unique polypharmacology that includes microtubule modulation and mitotic surveillance pathway activation independent of MTH1 inhibition [3]. These divergent properties directly impact experimental outcomes, making TH588 non-interchangeable with its closest analogs.

TH588 Differentiation from Analogs


MTH1 Inhibitory Potency vs. TH287 and TH650

In a direct head-to-head enzymatic assay measuring MTH1 inhibition, TH588 exhibits an IC50 of 5.0 nM, which is 6.25-fold less potent than its close analog TH287 (IC50 = 0.8 nM) but approximately 420-fold more potent than the oxetanyl-substituted analog TH650 (IC50 = 2.1 μM) [1]. The differential potency is attributed to the steric hindrance of the cyclopropyl group in TH588, which prevents full closure of the MTH1 active site compared to the methyl group in TH287 [1]. This intermediate potency positions TH588 as a tool compound with a distinct activity window relative to its more potent analog TH287.

MTH1 NUDT1 Enzymatic Assay IC50 Structure-Activity Relationship

MTH1 Selectivity Against Nudix Family

TH588 demonstrates >1,000-fold selectivity for MTH1 over related nudix hydrolase family members, including MTH2, NUDT5, NUDT12, NUDT14, and NUDT16, as well as other nucleoside triphosphate pyrophosphatases such as dCTPase, dUTPase, and ITPA [1]. In a broader panel of 87 enzymes, GPCRs, kinases, ion channels, and transporters, TH588 at 100 μM exhibited no relevant inhibition of any tested protein, though at 10 μM it showed reasonable selectivity . This high selectivity profile is a key differentiator from less selective MTH1 inhibitors and supports the use of TH588 as a specific chemical probe for MTH1 function.

Selectivity Nudix Hydrolase Off-target Screening MTH2 NUDT5

In Vivo Anti-Tumor Efficacy in Xenografts

In SW480 colorectal cancer xenograft mice, daily subcutaneous administration of TH588 at 30 mg/kg significantly reduced tumor growth over 35 days compared to vehicle-treated controls (average ± s.e.m., n=8 per group, two-way ANOVA with repeated measures; *P<0.05, **P<0.01), with no observed effect on body weight [1]. Similar anti-tumor activity was observed in MCF7 breast cancer and BRAF V600E mutant melanoma patient-derived xenograft models . While comparative in vivo data for TH287 or TH650 in the same models is not available from this source, the in vivo activity of TH588 at a defined, well-tolerated dose provides a validated reference point for preclinical efficacy studies.

Xenograft In Vivo Tumor Growth Inhibition SW480 MCF7 BRAF V600E

Pharmacokinetics in Mice (LC-MS/MS)

A validated LC-MS/MS bioanalytical method was developed and applied for pharmacokinetic studies of TH588 in mouse plasma following intravenous, oral, and intraperitoneal administration [1]. For TH588, the half-life (T1/2) was ≤3.5 hours and maximum plasma concentration (Cmax) ranged between 0.82 and 338 μM depending on the administration route [1]. This study provides a robust analytical framework for quantifying TH588 and its metabolites in preclinical samples, ensuring accurate pharmacokinetic profiling for further in vivo investigations.

Pharmacokinetics LC-MS/MS Mouse Plasma Half-life Cmax

Selective Cancer Cell Cytotoxicity

TH588 selectively reduces viability of various cancer cell lines with IC50 values ranging from 2.48 to 6.37 μM, while exhibiting significantly lower cytotoxicity towards primary or immortalized normal cells, with IC50 values typically ≥20 μM [1]. For instance, in U2OS osteosarcoma cells, 10 μM TH588 treatment for 72 hours resulted in marked reduction in viability and increased 53BP1 foci formation, a marker of DNA damage [2]. This differential sensitivity supports the rationale that cancer cells with elevated oxidative stress are more dependent on MTH1 function for survival, providing a therapeutic window for selective targeting.

Cytotoxicity Cancer Cell Lines Normal Cells IC50 Selectivity

Microtubule Modulation and Mitotic Surveillance

An unbiased CRISPR screen in human lung cancer cells revealed that TH588 exerts cytotoxic effects through modulation of mitotic spindle regulation, independent of its MTH1 inhibitory activity [1]. TH588 rapidly reduced microtubule plus-end mobility and disrupted mitotic spindles in a concentration-dependent manner, activating the USP28-p53 mitotic surveillance pathway that arrests cells in G1-phase after prolonged mitosis [1]. Furthermore, TH588 was shown to bind directly to β-tubulin, impairing microtubule assembly [2]. This dual mechanism—MTH1 inhibition plus microtubule destabilization—distinguishes TH588 from other MTH1 inhibitors that lack this off-target activity and may explain its enhanced cytotoxicity in certain cancer contexts.

Microtubule Mitotic Spindle Off-target Effect Mitotic Surveillance USP28-p53

TH588 Application Scenarios


MTH1-Dependent Cancer Cell Screening

TH588 is ideally suited for in vitro screening of cancer cell line panels to identify genotypes that confer sensitivity to MTH1 inhibition. Based on its selective cytotoxicity profile (IC50 2.48-6.37 μM in cancer cells vs. ≥20 μM in normal cells) , researchers can employ TH588 at sub-micromolar to low micromolar concentrations to validate MTH1 as a therapeutic target in specific cancer subtypes. The high selectivity of TH588 for MTH1 (>1,000-fold over related nudix hydrolases) [1] ensures that observed growth inhibition can be confidently linked to on-target MTH1 engagement, provided that appropriate genetic controls (e.g., MTH1 knockout or overexpression) are included.

In Vivo Efficacy in Xenograft Models

TH588 is a reference standard for in vivo pharmacology studies evaluating MTH1 inhibition in tumor-bearing mice. The established dosing regimen of 30 mg/kg subcutaneously once daily has been shown to significantly reduce tumor growth in SW480 colorectal, MCF7 breast, and BRAF V600E melanoma xenografts without overt toxicity or body weight loss . This validated dose can serve as a starting point for PK/PD modeling and for benchmarking novel MTH1 inhibitors in comparative efficacy studies. The availability of a validated LC-MS/MS method for quantifying TH588 in mouse plasma [1] further supports rigorous pharmacokinetic analyses in these models.

Oxidative Stress and Mitotic Catastrophe Interplay

Given TH588's dual mechanism of action—inhibition of MTH1-mediated nucleotide sanitization and direct microtubule destabilization via β-tubulin binding [2]—this compound is uniquely suited for mechanistic studies exploring the intersection of oxidative DNA damage and mitotic spindle dysfunction. Researchers can utilize TH588 to probe how accumulation of 8-oxo-dG in genomic DNA during mitosis synergizes with spindle assembly checkpoint defects to induce mitotic catastrophe and cell death. This application is particularly relevant in cancer types with high basal ROS levels or pre-existing mitotic vulnerabilities.

Combination Therapy with Plk1 Inhibitors

TH588 demonstrates robust synergistic killing of cancer cells when combined with Plk1 inhibitors, as revealed by high-throughput screening and computational synergy analysis [3]. This synergy is cancer-selective, sparing normal cells, and arises from the combined disruption of microtubule assembly (TH588) and Plk1-mediated mitotic progression. This scenario positions TH588 as a key reagent for developing and testing novel combination regimens that target mitotic vulnerabilities in cancer. Researchers can use TH588 at defined concentrations (e.g., 10 μM in vitro) [4] in co-treatment experiments to validate synergistic interactions and dissect the underlying molecular pathways.

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